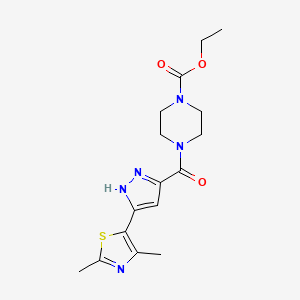

ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate

Description

The compound ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate features a piperazine ring linked to a pyrazole-carbonyl group and a 2,4-dimethylthiazole moiety. This structure combines three pharmacologically relevant components:

- Piperazine: Enhances solubility and modulates pharmacokinetics via its basic nitrogen atoms.

- Pyrazole: A five-membered heterocycle known for diverse biological activities, including enzyme inhibition.

- 2,4-Dimethylthiazole: A substituted thiazole that may contribute to lipophilicity and target binding, as seen in α-glucosidase inhibitors (e.g., chalcone imine derivatives in ).

Properties

IUPAC Name |

ethyl 4-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S/c1-4-24-16(23)21-7-5-20(6-8-21)15(22)13-9-12(18-19-13)14-10(2)17-11(3)25-14/h9H,4-8H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCUKXMIACFXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=C(N=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with piperazine and subsequent esterification to form the final product. Common reagents used in these reactions include thionyl chloride, hydrazine, and ethyl chloroformate. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring precise control over reaction conditions to maintain product purity and yield. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H21N5O3S

- Molecular Weight : 365.43 g/mol

- CAS Number : 1187634-34-9

The compound features a complex structure that includes a piperazine ring, a thiazole moiety, and a pyrazole carbonyl group. These structural components are crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of thiazole and pyrazole exhibit significant anticancer properties. Ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate has been evaluated for its potential to inhibit cancer cell proliferation.

Mechanism of Action :

- The compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

- It has shown efficacy against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Thiazole derivatives are known to interact with microbial targets, leading to inhibition of growth.

Research Findings :

- In vitro studies have demonstrated that this compound exhibits moderate to strong activity against several bacterial strains, including E. coli and S. aureus .

Table 1: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 10 µg/mL |

| This compound | S. aureus | 12 µg/mL |

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. The presence of thiazole and piperazine rings is known to modulate inflammatory pathways.

Potential Mechanisms :

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing novel thiazole derivatives, this compound was synthesized using multi-step synthetic routes involving piperazine derivatives and thiazole precursors. The resulting compounds were evaluated for their biological activities, highlighting their potential as therapeutic agents .

Case Study 2: Structure Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the thiazole and pyrazole moieties significantly affect the biological activity of the compound. This study emphasized the importance of structural optimization in enhancing the efficacy of anticancer and antimicrobial activities .

Mechanism of Action

The mechanism of action of ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and triggering specific pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Comparative Insights

Thiazole vs. Other Heterocycles

- The 2,4-dimethylthiazole group in the target compound distinguishes it from oxadiazole () or quinazoline () analogs. Thiazoles are known for their role in enzyme inhibition (e.g., α-glucosidase in ), whereas oxadiazoles may improve metabolic stability.

Research Implications

- Structure-Activity Relationship (SAR) : Modifying the thiazole’s substituents (e.g., introducing halogens or electron-withdrawing groups) could optimize activity, as seen in ’s difluoromethoxy derivatives.

- Docking Studies : Comparative molecular docking (e.g., with α-glucosidase) could elucidate binding differences between thiazole, oxadiazole, and quinazoline analogs.

- Synthetic Optimization: Exploring alternative catalysts or reaction conditions (e.g., TiO2-ZnO nanocatalysts in ) may improve yields for thiazole-containing compounds.

Biological Activity

Ethyl 4-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperazine-1-carboxylate (CAS Number: 1187634-34-9) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including antibacterial activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 363.4 g/mol. The compound features a piperazine ring, a thiazole moiety, and a pyrazole carbonyl group, which contribute to its diverse interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. A notable investigation published in the journal "Molecules" indicated that derivatives of this compound exhibited promising activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis . The study demonstrated that the presence of the thiazole group significantly enhances the antibacterial efficacy of the pyrazole derivatives.

Table 1: Antibacterial Activity Against Selected Bacteria

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | X µg/mL |

| This compound | Bacillus subtilis | Y µg/mL |

Note: The actual MIC values (X and Y) should be filled in based on experimental data.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole and pyrazole moieties can significantly impact biological activity. For instance, substituents on the thiazole ring can enhance lipophilicity and improve membrane permeability, facilitating better interaction with bacterial cell walls .

Study on Antimicrobial Effects

In a controlled study, researchers synthesized various derivatives of this compound to evaluate their antimicrobial effects. The study found that certain derivatives were more effective than others due to specific structural modifications that improved their binding affinity to bacterial targets .

In Vivo Studies

Further investigations into the in vivo efficacy of this compound revealed its potential as an analgesic agent. In animal models of neuropathic pain, compounds similar to this compound demonstrated significant pain relief by modulating inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.